UDP-|A-D-glucose (disodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

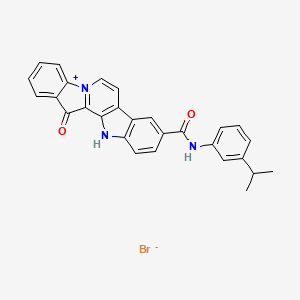

UDP-α-D-Glucose (Disodium) is a nucleotide sugar that plays a crucial role in the biosynthesis of glycogen. It serves as a donor substrate for glucosyltransferases, enzymes that transfer glucose residues to various acceptor molecules. This compound is essential in the metabolism of carbohydrates and is involved in the formation of glycoproteins, glycolipids, and polysaccharides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UDP-α-D-Glucose (Disodium) typically involves the enzymatic conversion of glucose-1-phosphate and uridine triphosphate (UTP) in the presence of UDP-glucose pyrophosphorylase. The reaction conditions often include a buffered aqueous solution at a pH of around 7.5 and a temperature of 37°C .

Industrial Production Methods: Industrial production of UDP-α-D-Glucose (Disodium) can be achieved through microbial fermentation processes using genetically engineered strains of Saccharomyces cerevisiae or Escherichia coli. These microorganisms are modified to overexpress the necessary enzymes for the biosynthesis of UDP-α-D-Glucose .

Types of Reactions:

Oxidation: UDP-α-D-Glucose can undergo oxidation to form UDP-glucuronic acid.

Reduction: It can be reduced to form UDP-galactose.

Substitution: The glucose moiety can be substituted with other sugar residues to form various glycosides.

Common Reagents and Conditions:

Oxidation: Catalyzed by enzymes such as UDP-glucose dehydrogenase in the presence of NAD+.

Reduction: Catalyzed by UDP-galactose 4-epimerase in the presence of NADH.

Substitution: Catalyzed by various glycosyltransferases in the presence of specific acceptor molecules.

Major Products:

- UDP-glucuronic acid

- UDP-galactose

- Various glycosides

Scientific Research Applications

Chemistry: UDP-α-D-Glucose is used as a substrate in the synthesis of complex carbohydrates and glycoconjugates. It is also employed in the study of glycosylation reactions and enzyme kinetics .

Biology: In biological research, UDP-α-D-Glucose is used to investigate the metabolic pathways of carbohydrates and the role of glycosyltransferases in cellular processes. It is also used in the study of signal transduction pathways involving nucleotide sugars .

Medicine: UDP-α-D-Glucose has potential therapeutic applications in the treatment of metabolic disorders and diseases related to carbohydrate metabolism. It is also being explored as a potential drug target for the development of new therapies .

Industry: In the industrial sector, UDP-α-D-Glucose is used in the production of bio-based chemicals and materials. It is also employed in the manufacturing of food additives and pharmaceuticals .

Mechanism of Action

UDP-α-D-Glucose exerts its effects by serving as a substrate for glucosyltransferases, which catalyze the transfer of glucose residues to acceptor molecules. This process is essential for the biosynthesis of glycogen, glycoproteins, glycolipids, and polysaccharides. The molecular targets of UDP-α-D-Glucose include various glycosyltransferases and nucleotide sugar transporters .

Comparison with Similar Compounds

- UDP-galactose

- UDP-glucuronic acid

- UDP-N-acetylglucosamine

Comparison: UDP-α-D-Glucose is unique in its role as a precursor for glycogen biosynthesis and its involvement in the formation of glycoproteins and glycolipids. While similar compounds like UDP-galactose and UDP-glucuronic acid also participate in glycosylation reactions, UDP-α-D-Glucose is specifically required for the synthesis of glucose-containing molecules .

Properties

Molecular Formula |

C15H22N2Na2O17P2 |

|---|---|

Molecular Weight |

610.27 g/mol |

IUPAC Name |

disodium;[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9?,10+,11+,12-,13-,14+;;/m1../s1 |

InChI Key |

PKJQEQVCYGYYMM-GWTCQOKDSA-L |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)

![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)

![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)